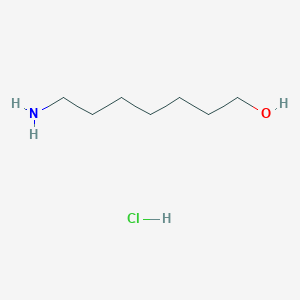

7-Aminoheptan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Aminoheptan-1-ol hydrochloride is closely related to 7-Amino-heptanoic acid hydrochloride, which has been synthesized through a novel route involving nucleophilic substitution reactions. The synthesis of 7-Amino-heptanoic acid hydrochloride is achieved by reacting 1,5-Dibromopentane with potassium phthalimide and diethyl malonate, followed by hydrolyzation and decarboxylation to yield the final product . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies and chemical reactions described could be adapted for its synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include key transformations such as the amino acid-derived acylnitroso Diels-Alder reaction , osmium-catalyzed dihydroxylation , and double alkylation . For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene demonstrates the complexity and precision required in synthesizing such molecules . These methods could potentially be applied to the synthesis of this compound with appropriate modifications.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallographic analysis, which helped in determining the absolute configurations of stereocenters in the molecules . The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the case of chiral quinolone antibacterial agents . The molecular structure analysis is essential for understanding the properties and potential applications of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the ability to yield stereoselectively pure products. For example, the synthesis of orthogonally protected amino acids involves selective protection and deprotection steps . Additionally, the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane leads to the formation of an intermediate that fragments into various hydrocarbon products . These reactions highlight the diverse reactivity of heptane derivatives, which could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to a certain extent. For instance, the lipophilicity and pharmacokinetic profiles of chiral quinolone derivatives have been examined, revealing moderate lipophilicity and favorable pharmacokinetics . The properties of this compound would likely be influenced by its functional groups and molecular structure, which could be inferred from the studies on similar compounds. The total yield and purity of the synthesized compounds, as well as their structural confirmation through NMR and other spectroscopic methods, are also important aspects of the analysis .

科学的研究の応用

Synthesis and Chemical Properties

7-Aminoheptan-1-ol hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been utilized in the synthesis of tianeptine sodium, a process noted for its low costs, mild reaction conditions, and suitability for industrial production (Ran, 2012). Moreover, novel routes for preparing 7-Amino-heptanoic acid hydrochloride have been developed, highlighting procedures that are simple and convenient, further demonstrating the compound's significance in chemical synthesis (Xue Juanjuan et al., 2010).

Biological and Medical Research

In the realm of biological and medical research, this compound derivatives have been explored for their potential applications. For example, the compound has been studied in the context of inhibiting tumor angiogenesis in human lung cancer xenografts, where it significantly reduced vessel density, indicating its potential in cancer therapy (Soto-Pantoja et al., 2009). Furthermore, its derivatives have been evaluated as cysteine proteases inhibitors, showcasing significant activity in inhibiting enzymes like cathepsins, which are relevant in several diseases including cancer (Zhou et al., 2002).

Material Science and Chemical Engineering

This compound and its derivatives also find applications in material science and chemical engineering. For example, its use in the development of controllable phase separation systems demonstrates its utility in creating reversible and multifunctional extractants for various industrial processes (Tao et al., 2015). These systems can capture and release substances in a controllable manner, highlighting the compound's potential in separation technology.

Environmental and Analytical Chemistry

In analytical chemistry, differentiation of isomeric heptylamines, including derivatives of 7-Aminoheptan-1-ol, has been studied through in-source collision-induced dissociation. This research aids in the identification and analysis of similar compounds, showcasing the importance of this compound in the development of analytical techniques (Zaremba et al., 2019).

特性

IUPAC Name |

7-aminoheptan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c8-6-4-2-1-3-5-7-9;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGLPLPJQJVZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)